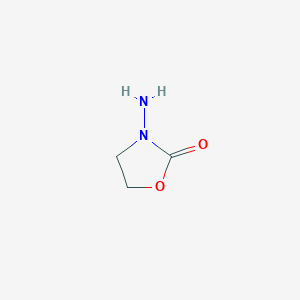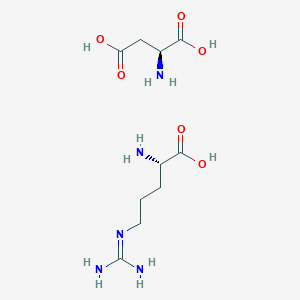
2-Pyridineéthanol
Vue d'ensemble
Description
2-(2-Hydroxyethyl)pyridine, also known as Pyridine-2-ethanol or 2-(2-Hydroxyethyl)pyridine, is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . This compound features a pyridine ring substituted with an ethanol group at the second position, making it a versatile molecule in various chemical reactions and applications.
Applications De Recherche Scientifique
2-(2-Hydroxyethyl)pyridine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is used in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: 2-(2-Hydroxyethyl)pyridine derivatives have shown potential in the development of pharmaceuticals with antimicrobial and anticancer properties.
Industry: It is employed in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
Target of Action
2-Pyridineethanol, also known as 2-(2-Hydroxyethyl)pyridine , is a chemical compound with the molecular formula C7H9NO It has been reported that 2-pyridineethanol exhibits a high capacity for so2 capture , suggesting that SO2 could be a potential target.
Mode of Action
The mode of action of 2-Pyridineethanol involves its interaction with SO2. It has been found that 2-Pyridineethanol can capture up to 1.16 g of SO2 per g of solvent at 1.0 atm . The absorbed SO2 by 2-Pyridineethanol can be released at a low temperature of 50 °C .
Biochemical Pathways
The nmr and ftir studies disclose that so2 reacts with the –oh group of 2-pyridineethanol, resulting in the formation of a zwitterionic sulfite . This indicates that 2-Pyridineethanol may affect biochemical pathways related to SO2 absorption and release.
Pharmacokinetics
It is known that 2-pyridineethanol is a liquid at room temperature with a density of 1093 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 2-Pyridineethanol’s action primarily involve the capture and release of SO2. The compound exhibits excellent reversibility, suggesting that it can repeatedly absorb and release SO2 without significant loss of efficiency .
Action Environment
The action of 2-Pyridineethanol is influenced by environmental factors such as temperature and pressure. For instance, the compound can capture 0.57 g of SO2 per g of solvent even at a low SO2 partial pressure of 0.10 atm . Moreover, the absorbed SO2 can be released at a low temperature of 50 °C , indicating that the compound’s action, efficacy, and stability are influenced by environmental conditions.
Analyse Biochimique
Biochemical Properties
2-Pyridineethanol plays a crucial role in biochemical reactions due to its capacity as a proton donor . It interacts with a broad spectrum of molecules, including proteins, nucleic acids, and various organic entities
Molecular Mechanism
It is known that 2-Pyridineethanol derivatives react with aryl and alkenyl chlorides in palladium-catalyzed reactions, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Pyridineethanol has been used to capture SO2 . It exhibits a high SO2 capacity, and the absorbed SO2 can be released at a low temperature of 50°C . This suggests that 2-Pyridineethanol not only has a high capacity but also exhibits a regeneration process of low energy cost .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(2-Hydroxyethyl)pyridine can be synthesized through several methods. One common approach involves the reduction of 2-pyridinecarboxaldehyde using sodium borohydride (NaBH4) in methanol. The reaction typically proceeds under mild conditions and yields 2-(2-Hydroxyethyl)pyridine as the primary product .
Industrial Production Methods: In industrial settings, 2-(2-Hydroxyethyl)pyridine is often produced via catalytic hydrogenation of 2-pyridinecarboxaldehyde. This method employs a palladium catalyst and hydrogen gas under controlled pressure and temperature conditions to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Hydroxyethyl)pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-pyridinecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2-pyridinemethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Palladium catalysts (Pd/C) in the presence of aryl or alkenyl chlorides.
Major Products Formed:
Oxidation: 2-Pyridinecarboxylic acid.
Reduction: 2-Pyridinemethanol.
Substitution: 2-Pyridylmethyl derivatives.
Comparaison Avec Des Composés Similaires
2-Pyridinemethanol: Similar to 2-(2-Hydroxyethyl)pyridine but with a hydroxymethyl group instead of an ethanol group.
4-Pyridinemethanol: Features a hydroxymethyl group at the fourth position of the pyridine ring.
3-Pyridinemethanol: Contains a hydroxymethyl group at the third position of the pyridine ring.
Uniqueness of 2-(2-Hydroxyethyl)pyridine: 2-(2-Hydroxyethyl)pyridine stands out due to its specific substitution pattern, which imparts unique reactivity and coordination properties. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
2-pyridin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-6-4-7-3-1-2-5-8-7/h1-3,5,9H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGYBSJAZFGIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044767 | |
| Record name | 2-(2-Pyridyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Hygroscopic; [HSDB] Liquid; [MSDSonline] | |
| Record name | 2-Pyridineethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyridineethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3164 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
190 °C @ 200 mm Hg; 170 °C @ 100 mm Hg | |
| Record name | 2-PYRIDINEETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5357 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in alcohol, chloroform; slightly soluble in ether | |
| Record name | 2-PYRIDINEETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5357 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.091 @ 25 °C/0 °C | |
| Record name | 2-PYRIDINEETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5357 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000703 [mmHg] | |
| Record name | 2-Pyridineethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3164 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
103-74-2 | |
| Record name | 2-Pyridineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridineethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PYRIDINEETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-PYRIDINEETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridineethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-Pyridyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-pyridyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-PYRIDYL)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G94J9B8JR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-PYRIDINEETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5357 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-7.8 °C | |
| Record name | 2-PYRIDINEETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5357 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















